molecular formula C11H14N2O2 B1517544 Ethyl 5-aminoindoline-1-carboxylate CAS No. 1021106-45-5

Ethyl 5-aminoindoline-1-carboxylate

Cat. No. B1517544
M. Wt: 206.24 g/mol
InChI Key: QHHLNZXGHOVZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-aminoindoline-1-carboxylate is an organic compound that is used in various scientific and medical research applications. It is a small molecule that can be synthesized in the laboratory, and is known to have biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

1. Antimicrobial Properties

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative closely related to Ethyl 5-aminoindoline-1-carboxylate, demonstrates antimicrobial activities against various strains of bacteria and fungi. Its structure has been studied for potential applications in addressing microbial resistance (Desai, Bhatt, & Joshi, 2019).

2. Cancer Research

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a compound related to Ethyl 5-aminoindoline-1-carboxylate, has been studied for its potential in mitigating drug resistance in cancer cells. This research is significant in the development of cancer treatments, particularly for drug-resistant strains (Das et al., 2009).

3. Ethylene Biosynthesis

Research into the ethylene-forming enzyme (EFE), which is crucial in plant hormone biosynthesis, has utilized compounds like Ethyl 5-aminoindoline-1-carboxylate. This enzyme plays a key role in the ripening of fruits and senescence of flowers (Hamilton, Bouzayen, & Grierson, 1991).

4. Neuroprotective Properties

ITH4012, a novel tacrine derivative including Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, has shown promise as a neuroprotective agent. Its properties are being explored for potential use in treating neurodegenerative diseases (Orozco et al., 2004).

properties

IUPAC Name

ethyl 5-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)13-6-5-8-7-9(12)3-4-10(8)13/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHLNZXGHOVZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-aminoindoline-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.